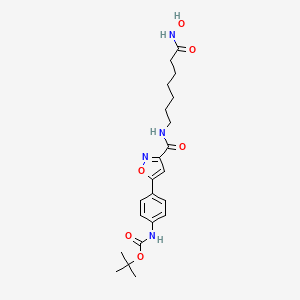

tert-Butyl (4-(3-((7-(hydroxyamino)-7-oxoheptyl)carbamoyl)isoxazol-5-yl)phenyl)carbamate

Overview

Description

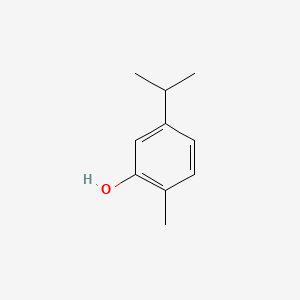

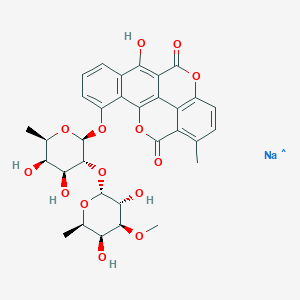

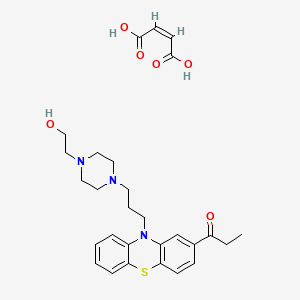

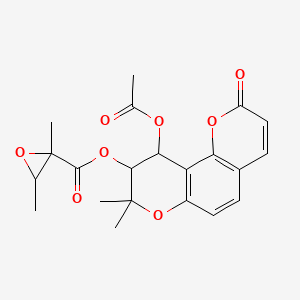

“tert-Butyl (4-(3-((7-(hydroxyamino)-7-oxoheptyl)carbamoyl)isoxazol-5-yl)phenyl)carbamate” is a chemical compound with the molecular formula C20H26N4O6 . It’s a complex organic compound that contains several functional groups, including a tert-butyl group, a carbamate group, and an isoxazole ring .

Molecular Structure Analysis

The molecular structure of this compound includes a tert-butyl group, a carbamate group, and an isoxazole ring . The isoxazole ring is a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Scientific Research Applications

Pulmonology: Chronic Obstructive Pulmonary Disease (COPD)

CAY10603 has shown promise in the treatment of COPD. It ameliorates cigarette smoke-induced small airway remodeling by regulating epithelial barrier dysfunction and reversing epithelial-mesenchymal transition (EMT). This is achieved through the modulation of the TGF-β1/Smad2/3 signaling pathway .

Oncology: Radiosensitization in Meningiomas

In neuro-oncology, CAY10603 enhances radiosensitivity in meningioma cells by suppressing nuclear beta-catenin accumulation. This suggests a potential therapeutic strategy to improve radiosensitization for meningiomas, which could be particularly beneficial given the limited efficacy of chemotherapy for this tumor type .

Immunology: Inflammatory Response in COPD

CAY10603’s impact on immunology is highlighted by its ability to attenuate the release of pro-inflammatory cytokines like TNF-α and IL-6. This suggests a role in modulating the inflammatory response associated with COPD, potentially offering a new avenue for managing inflammation in respiratory diseases .

Dermatology: Cellular Senescence

In dermatological research, CAY10603 has been found to block the G1/S phase of the cell cycle and promote senescence in murine fibroblasts transformed with oncogenes. This application could be relevant for skin conditions where cellular proliferation is a factor .

Cardiology: Diabetic Kidney Disease

CAY10603 shows potential in cardiology by ameliorating diabetic kidney disease. It suppresses the NLRP3 inflammasome, which is implicated in renal dysfunction, macrophage infiltration, tubular injury, and tubulointerstitial fibrosis in diabetic nephropathy .

Gastroenterology: Autophagy Induction

Although not directly related to gastroenterology, CAY10603’s role in autophagy induction could have implications for gastrointestinal diseases where autophagy plays a part in pathogenesis or resolution .

Endocrinology: Diabetic Complications

CAY10603 has therapeutic potential for diabetic complications by suppressing NLRP3 inflammasome activation, which could be beneficial in managing conditions like diabetic nephropathy, a major cause of chronic kidney disease .

Neurology: Meningioma Treatment

CAY10603 enhances radiosensitivity in meningioma treatment by affecting cell survival, apoptosis, and DNA repair processes. This application is significant in the context of neuro-oncology, where efficient chemotherapy options are limited .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interesting structure of this compound, it could be a subject of study in the fields of organic chemistry and medicinal chemistry .

Mechanism of Action

Target of Action

CAY10603, also known as BML-281 or HDAC6 Inhibitor, is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) . HDAC6 is an enzyme that deacetylates lysine residues on the N-terminal part of histones . It also regulates heat shock protein 90 (hsp90) via hyperacetylation .

Mode of Action

CAY10603 interacts with HDAC6, inhibiting its activity. This inhibition leads to an increase in the acetylation of histones, which can affect gene expression . The compound also affects the regulation of hsp90, a protein involved in protein folding and stability .

Biochemical Pathways

CAY10603 affects several biochemical pathways. It has been shown to regulate epithelial barrier dysfunction and reverse epithelial-mesenchymal transition (EMT) via the TGF-β1/Smad2/3 signaling pathway . In this pathway, CAY10603 attenuates the release of TGF-β1 induced by cigarette smoke extract (CSE), increases E-cadherin levels, and concurrently attenuates α-SMA expression . This effect is achieved through the suppression of Smad2 and Smad3 phosphorylation .

Pharmacokinetics

It has been used in in vivo studies, suggesting it has suitable bioavailability for research purposes .

Result of Action

CAY10603 has been shown to have significant effects at the molecular and cellular levels. In studies, it has been found to decrease the mean linear intercept (MLI) and increase the mean alveolar number (MAN) in a cigarette smoke-induced COPD mouse model . It also reduces collagen deposition and regulates the expression of α-SMA and E-cadherin . Furthermore, it affects the tight junction protein expression of ZO-1 and occludin .

properties

IUPAC Name |

tert-butyl N-[4-[3-[[7-(hydroxyamino)-7-oxoheptyl]carbamoyl]-1,2-oxazol-5-yl]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O6/c1-22(2,3)31-21(29)24-16-11-9-15(10-12-16)18-14-17(26-32-18)20(28)23-13-7-5-4-6-8-19(27)25-30/h9-12,14,30H,4-8,13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGBHDIHIVGYLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648059 | |

| Record name | tert-Butyl [4-(3-{[7-(hydroxyamino)-7-oxoheptyl]carbamoyl}-1,2-oxazol-5-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-(3-((7-(hydroxyamino)-7-oxoheptyl)carbamoyl)isoxazol-5-yl)phenyl)carbamate | |

CAS RN |

1045792-66-2 | |

| Record name | tert-Butyl [4-(3-{[7-(hydroxyamino)-7-oxoheptyl]carbamoyl}-1,2-oxazol-5-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

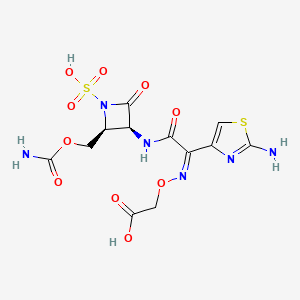

![Disodium;2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetate](/img/structure/B1668588.png)